4,6-Dichloro-2-fluoro-3-methoxybenzoic acid
Overview
Description
“4,6-Dichloro-2-fluoro-3-methoxybenzoic acid” is a chemical compound with the molecular formula C8H5Cl2FO3 . It is a chlorinated derivative of o-anisic acid .
Molecular Structure Analysis
The molecular structure of “4,6-Dichloro-2-fluoro-3-methoxybenzoic acid” consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and one methoxy group. The molecular weight of this compound is 239.03 Da .Scientific Research Applications
Antibacterial Agent Synthesis
Compounds containing fluorine, such as 2,4-dichloro-5-fluorophenyl and 4-fluoro-3-(Phenoxy)phenyl, are known for their role in synthesizing biologically active molecules with potential antibacterial activities. A study by Holla, Bhat, and Shetty (2003) explored the synthesis of new molecules using these fluorine-containing compounds, highlighting their promising antibacterial activity in specific concentrations (Holla, Bhat, & Shetty, 2003).
Environmental Remediation
Research into the mineralization of herbicides in water, specifically the study of 3,6-dichloro-2-methoxybenzoic acid (a structurally similar compound to 4,6-dichloro-2-fluoro-3-methoxybenzoic acid), by Brillas, Baños, and Garrido (2003), has shown that electro-Fenton and photoelectro-Fenton processes can effectively degrade such compounds, suggesting potential applications in environmental remediation of herbicide pollution (Brillas, Baños, & Garrido, 2003).
Catalysis and Synthesis
Boyarskiy et al. (2010) discussed the chemoselectivity of cobalt-catalyzed carbonylation, particularly highlighting the synthesis of fluorinated benzoic acids from polysubstituted bromo, fluoro-, and chloro, fluorobenzenes. This research underscores the versatility of fluorine-containing compounds in catalysis and synthesis, offering a pathway to derive various fluorobenzoic acid derivatives efficiently (Boyarskiy et al., 2010).
Green Chemistry and Herbicide Development
A study by Cojocaru et al. (2013) on dicamba-based herbicidal salts introduces a green chemistry approach by synthesizing ionic liquid forms of dicamba to enhance the efficacy and reduce the volatility of the herbicide. This research indicates the potential of modifying the chemical structure of herbicides like dicamba for environmental and application benefits, demonstrating the broader applications of chemistry in developing more efficient and less environmentally impacting agricultural chemicals (Cojocaru et al., 2013).
properties
IUPAC Name |
4,6-dichloro-2-fluoro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZSCAVEPSEMCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-2-fluoro-3-methoxybenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.